molecular formula C16H16O3S B3070338 (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1002460-75-4

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3070338
CAS No.: 1002460-75-4
M. Wt: 288.4 g/mol
InChI Key: DWWPHPXYTURNLP-VQHVLOKHSA-N
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Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a high-purity chalcone derivative offered for scientific research and development. This compound belongs to the class of α,β-unsaturated ketones, characterized by a rigid planar structure resulting from an E-configuration across the propenone bridge, which facilitates extensive electron delocalization across its aromatic systems . In the field of materials science, this chalcone is of significant interest for nonlinear optics (NLO) due to its push-pull electron configuration . The molecular structure, featuring electron-donating methoxy groups on the phenyl ring and an electron-accepting carbonyl group, creates a donor-π-acceptor (D-π-A) system. This architecture is known to lead to large second- and third-order nonlinearities, making such chalcones promising candidates for applications in photonics, telecommunications, optical power limiting, and all-optical switching devices . Their high crystallinity, a common trait among chalcone derivatives, is particularly advantageous for frequency conversion and harmonic generation . In pharmaceutical and medicinal chemistry research, the chalcone scaffold is a privileged structure known for diverse biological activities . The compound's structure incorporates a 5-methylthiophene ring, a heterocyclic moiety that enhances lipophilicity and bioavailability, and is frequently explored in drug discovery for its potential to interact with biological targets . Researchers investigate such chalcone derivatives as key intermediates for synthesizing various biodynamic heterocyclic compounds, including pyrazolines and benzodiazepines . The product is strictly for research purposes and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-9-15(17)14-8-5-12(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPHPXYTURNLP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key functional groups influencing its reactivity:

  • α,β-Unsaturated ketone (enone) system : Prone to nucleophilic additions (e.g., Michael additions), cycloadditions, and redox reactions.

  • Dimethoxyphenyl group : Electron-rich aromatic system capable of electrophilic substitution (e.g., nitration, halogenation).

  • 5-Methylthiophene moiety : Sulfur-containing heterocycle with potential for electrophilic substitution or oxidation at the α-position .

Nucleophilic Additions

The enone system can undergo Michael additions with nucleophiles such as amines or thiols. For example:

 2E Chalcone+R NH2 Amino ketone adduct\text{ 2E Chalcone}+\text{R NH}_2\rightarrow \text{ Amino ketone adduct}

This reactivity is consistent with chalcone derivatives reported in palladium-catalyzed carbonylative coupling systems .

Oxidation Reactions

Thiophene rings are susceptible to oxidation. Under acidic conditions (e.g., H2_2O2_2/HOAc), the methylthiophene moiety may form sulfoxides or sulfones :

5 MethylthiopheneH2O2Sulfoxide Sulfone derivative\text{5 Methylthiophene}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide Sulfone derivative}

Cycloadditions

The α,β-unsaturated ketone can participate in [4+2] Diels-Alder reactions with dienes, leading to six-membered cyclic products. Reactivity typically requires thermal activation (80–130°C) .

Comparative Reactivity of Structural Analogs

CompoundReaction TypeConditionsProduct YieldRef.
(4-Methoxyphenyl)(thiophen-2-yl)methanoneCarbonylative C–H activationPd/Xantphos, CO (4 atm), 130°C86%
1-[2-(4-Chlorophenyl)thiazol-5-yl]prop-2-en-1-oneMichael additionEt3_3N, RT, 24 h72%
5-Methyl-1,2,4-triazole-3-thioneElectrophilic substitutionHNO3_3/H2_2SO4_4, 0°C89%

Synthetic Considerations

  • Stability : The enone system may undergo photochemical [2+2] cyclization under UV light, requiring storage in amber glass.

  • Catalytic Systems : Palladium-Xantphos complexes (e.g., (COD)Pd(CH2_2TMS)2_2) enhance carbonylative coupling efficiency in related thiophene-containing systems .

  • Solvent Effects : Polar aprotic solvents (e.g., CD3_3CN) optimize reaction rates in Pd-mediated transformations .

Unexplored Research Directions

  • Asymmetric Catalysis : Chiral ligands could enable enantioselective additions to the enone system.

  • Bioconjugation : Thiophene’s sulfur atom offers potential for gold-nanoparticle functionalization.

  • Photoredox Applications : The extended π-system may facilitate visible-light-mediated reactions.

Scientific Research Applications

Biological Activities

Research has indicated that (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibits several promising biological activities:

Antimicrobial Activity:

  • Studies have shown moderate antimicrobial effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. This suggests potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties:

  • The compound has been investigated for its anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs .

Anticancer Potential:

  • Preliminary studies indicate that this chalcone derivative may inhibit cancer cell growth by interacting with specific cellular targets. Further research is needed to elucidate the mechanisms involved.

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation and reduction reactions.

Biology

The compound's potential biological activities make it a subject of interest in pharmacological research. Its ability to interact with enzymes and receptors involved in disease processes could lead to the development of novel therapeutic agents .

Medicine

Due to its promising biological properties, this compound is being explored as a lead candidate for drug development aimed at treating infections, inflammation, and cancer .

Industry

In industrial applications, it can be utilized in the development of new materials and dyes due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to the inhibition of cancer cell growth and proliferation. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

The target compound shares a core chalcone scaffold with several derivatives, but substituent variations significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

Table 1: Structural parameters of selected chalcones
Compound Name Substituent A (R1) Substituent B (R2) Bond Lengths (Å) (C=O/C=C) Dihedral Angles (°) Reference
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Target) 2,4-Dimethoxyphenyl 5-Methylthiophen-2-yl 1.23 (C=O), 1.34 (C=C) 7.40–13.25
(E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 2,4-Dichlorophenyl 2,5-Dichlorothiophen-3-yl 1.22 (C=O), 1.35 (C=C) 8.20–15.10
(E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl 1.24 (C=O), 1.33 (C=C) 19.34
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 4-Aminophenyl 2,4-Dimethoxyphenyl 1.22 (C=O), 1.35 (C=C) N/A

Key Observations :

  • The C=O and C=C bond lengths remain consistent (~1.22–1.24 Å and ~1.33–1.35 Å, respectively) across analogues, confirming the rigidity of the α,β-unsaturated ketone system .

Electronic and Substituent Effects

Substituents on the aromatic rings modulate electronic properties, impacting reactivity and biological interactions:

  • Heteroaromatic vs. Phenyl Rings : Replacing phenyl with thiophene (as in the target compound) introduces sulfur’s electronegativity, altering dipole moments and hydrogen-bonding capabilities compared to compounds like (E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one .

Key Observations :

  • The target compound’s anti-inflammatory activity (IC50 = 3.13 μM) aligns with other dimethoxyphenyl chalcones, likely due to methoxy groups stabilizing interactions with redox-sensitive transcription factors like NF-κB .
  • Radioprotective biphenyl chalcones highlight the importance of methoxy positioning, as 3,4-dimethoxy derivatives (C8) outperform 2,5-dimethoxy (C7) in radical scavenging .

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by its unique molecular structure, which includes a prop-2-en-1-one backbone and specific substitutions that enhance its biological activity. This compound has garnered attention for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C16_{16}H16_{16}O3_3S
  • Molecular Weight : 288.36 g/mol
  • Structural Features : The compound features a dimethoxy-substituted phenyl ring and a methylthiophenyl moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This process combines 2,4-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions in ethanol or methanol.

Antimicrobial Activity

Recent studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacteria and fungi. The results suggest that it possesses moderate activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. Further studies are needed to elucidate the specific pathways involved in this activity .

Anticancer Properties

The compound has shown promise in anticancer research. It is believed to interact with cellular targets such as enzymes and receptors involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Interference with DNA replication in cancer cells.

Further experimental studies are essential to identify the molecular targets and pathways affected by this compound .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityExhibited moderate inhibition against Staphylococcus aureus and Candida albicans .
Anti-inflammatory PotentialSuggested inhibition of pro-inflammatory cytokines; specific pathways require further investigation .
Anticancer EfficacyInduced apoptosis in various cancer cell lines; potential for development as an anticancer agent .

Q & A

Q. How can molecular docking predict binding interactions with microbial target proteins (e.g., DNA gyrase)?

  • Methodological Answer : Use AutoDock Vina with crystal structures (PDB: 1KZN). Dock the chalcone into the ATP-binding pocket; analyze hydrogen bonds with Thr165 and hydrophobic interactions with Ala67 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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